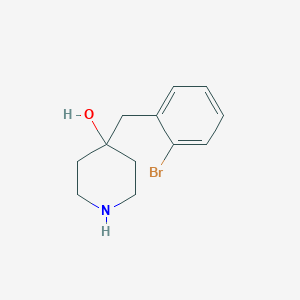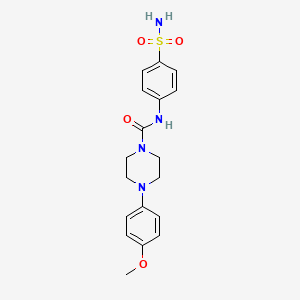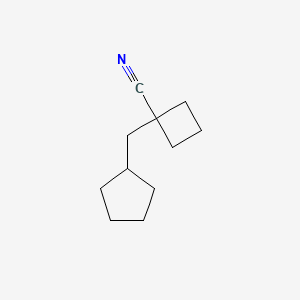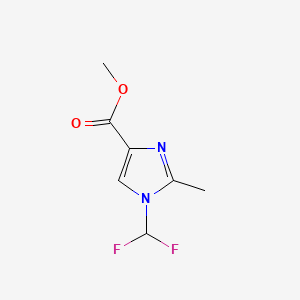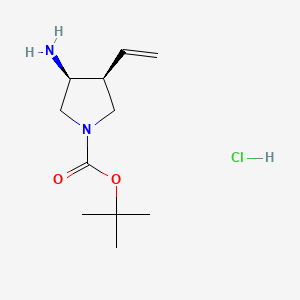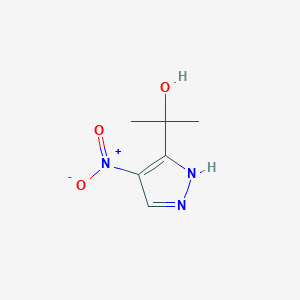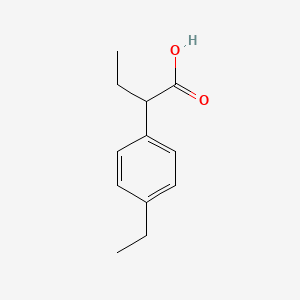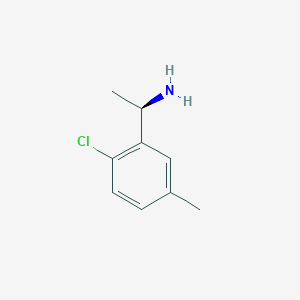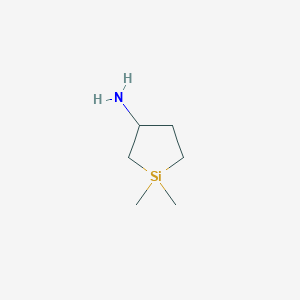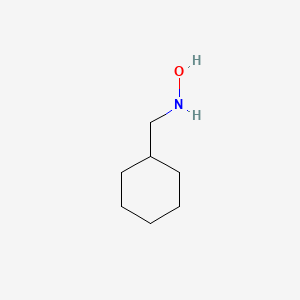
n-(Cyclohexylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylmethyl)hydroxylamine is an organic compound with the molecular formula C7H15NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Cyclohexylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrocyclohexane to cyclohexanone oxime, followed by further reduction to this compound using palladium/carbon nanotubes as a catalyst . Another method includes the reaction of cyclohexylmethylamine with hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds. The process is optimized for high yield and purity, often employing palladium or platinum catalysts under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime.
Reduction: Further reduction can yield cyclohexylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-(Cyclohexylmethyl)hydroxylamine has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Potential use in the development of antitumor agents and bradykinin B1 receptor antagonists.
Industry: Utilized in the preparation of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo oxidation-reduction reactions, forming reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving the formation of oximes and amines, which can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the hydroxylamine group.
N-Hydroxycyclohexanamine: Another hydroxylamine derivative with a different substitution pattern.
N-Phenylhydroxylamine: A hydroxylamine with a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
N-(Cyclohexylmethyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2 |
InChI Key |
VGAMSZJHHLTUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


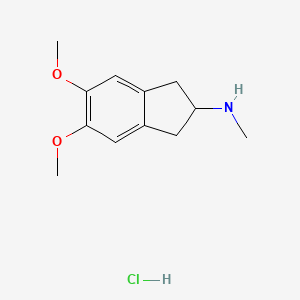
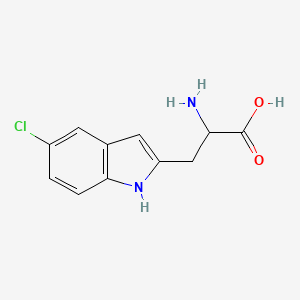
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
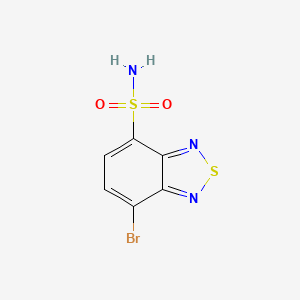
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
